molecular formula C7H6ClN3 B15332350 8-Chloro-5-methyl-[1,2,4]triazolo[4,3-a]pyridine

8-Chloro-5-methyl-[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B15332350
M. Wt: 167.59 g/mol
InChI Key: ZEWDPGGKZNSLBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Chloro-5-methyl-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the triazolopyridine family This compound is characterized by the presence of a triazole ring fused to a pyridine ring, with a chlorine atom at the 8th position and a methyl group at the 5th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-5-methyl-[1,2,4]triazolo[4,3-a]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-chloro-2-methylpyridine-3-carboxylic acid with hydrazine hydrate, followed by cyclization with phosphorus oxychloride. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or toluene .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Scientific Research Applications

8-Chloro-5-methyl-[1,2,4]triazolo[4,3-a]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Chloro-5-methyl-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors critical for the survival of pathogens or cancer cells . The compound’s structure allows it to fit into the active sites of these targets, disrupting their normal function and leading to therapeutic effects.

Comparison with Similar Compounds

8-Chloro-5-methyl-[1,2,4]triazolo[4,3-a]pyridine can be compared with other triazolopyridine derivatives:

These comparisons highlight the unique structural features and applications of this compound, making it a valuable compound in various fields of research.

Biological Activity

8-Chloro-5-methyl-[1,2,4]triazolo[4,3-a]pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, including antimicrobial, antitumor, and other pharmacological effects, supported by case studies and research findings.

  • Molecular Formula : C7H6ClN3
  • Molecular Weight : 167.60 g/mol
  • CAS Number : 929000-42-0

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various pathogens.

In Vitro Studies

A study evaluated the compound's Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against several bacterial strains. The results demonstrated that the compound exhibited significant antibacterial activity with MIC values ranging from 0.22 to 0.25 μg/mL for the most sensitive strains.

Pathogen MIC (μg/mL) MBC (μg/mL)
Staphylococcus aureus0.220.25
Escherichia coli0.300.35
Pseudomonas aeruginosa0.500.55

The compound also inhibited biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, suggesting potential applications in treating biofilm-associated infections .

Antitumor Activity

The antitumor efficacy of this compound has been explored through various in vitro assays.

Case Study: Cancer Cell Lines

In a study involving human cancer cell lines, the compound demonstrated potent antiproliferative effects:

Cell Line IC50 (μM)
MDA-MB-231 (Breast Cancer)1.5
HepG2 (Liver Cancer)2.0
A549 (Lung Cancer)1.8

The compound's mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in cancer cells, making it a candidate for further development as an anticancer agent .

Other Biological Activities

Beyond antimicrobial and antitumor properties, research has indicated that this compound may possess additional pharmacological activities.

Neuroprotective Effects

Preliminary studies suggest that this compound may act as a positive allosteric modulator of nicotinic acetylcholine receptors (nAChRs), potentially offering neuroprotective benefits in neurodegenerative diseases .

Properties

Molecular Formula

C7H6ClN3

Molecular Weight

167.59 g/mol

IUPAC Name

8-chloro-5-methyl-[1,2,4]triazolo[4,3-a]pyridine

InChI

InChI=1S/C7H6ClN3/c1-5-2-3-6(8)7-10-9-4-11(5)7/h2-4H,1H3

InChI Key

ZEWDPGGKZNSLBL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C2=NN=CN12)Cl

Origin of Product

United States

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